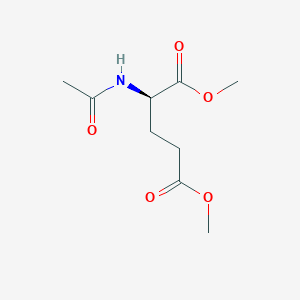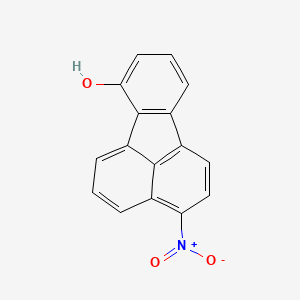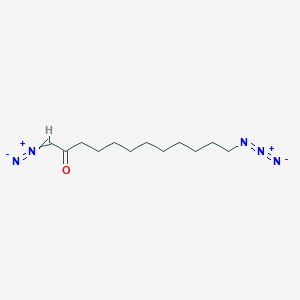
2-Dodecanone, 12-azido-1-diazo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecanone, 12-azido-1-diazo- is a bifunctional compound that contains both azido and diazo functional groups. This compound is known for its unique reactivity and versatility in various chemical processes. It has applications in synthetic organic chemistry, materials science, and as a coupling agent in composite materials.
Métodos De Preparación
The synthesis of 2-Dodecanone, 12-azido-1-diazo- typically involves diazo transfer reactions. One common method is the Regitz diazo transfer, where a sulfonyl azide is used as the diazo donor to an active methylene substrate . This method is favored for its high yield and clean reaction profile. Industrial production methods often involve large-scale diazo transfer reactions with tosyl azide or other sulfonyl azides .
Análisis De Reacciones Químicas
2-Dodecanone, 12-azido-1-diazo- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The diazo group can be reduced to form amines, while the azido group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Decomposition: Under heat or UV light, the diazoketone functional group decomposes, leading to the formation of carbenes or metal carbenoid intermediates.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts like copper(I) for click chemistry reactions. Major products formed from these reactions include triazoles, amines, and various nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
2-Dodecanone, 12-azido-1-diazo- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Dodecanone, 12-azido-1-diazo- involves the reactivity of its diazo and azido groups. The diazo group can form carbenes or metal carbenoid intermediates upon decomposition, which can then participate in various chemical transformations . The azido group can undergo nucleophilic substitution reactions, forming stable triazoles through click chemistry . These reactions enable the compound to modify surfaces, form covalent bonds with other molecules, and enhance the properties of composite materials.
Comparación Con Compuestos Similares
2-Dodecanone, 12-azido-1-diazo- can be compared with other bifunctional compounds like 1-diazo-17-octadecene-2-one. Both compounds act as coupling agents in composite materials, but 2-Dodecanone, 12-azido-1-diazo- has the unique combination of azido and diazo groups, providing a broader range of reactivity . Similar compounds include other diazoketones and azido compounds, which may have different functional groups but share similar reactivity patterns .
Propiedades
Número CAS |
126082-61-9 |
|---|---|
Fórmula molecular |
C12H21N5O |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
12-azido-1-diazododecan-2-one |
InChI |
InChI=1S/C12H21N5O/c13-15-11-12(18)9-7-5-3-1-2-4-6-8-10-16-17-14/h11H,1-10H2 |
Clave InChI |
IZIAZKOSLXSOLW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCN=[N+]=[N-])CCCCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
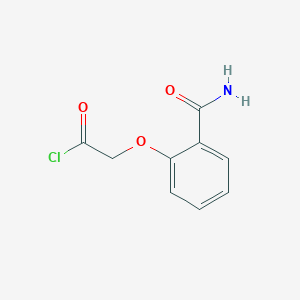
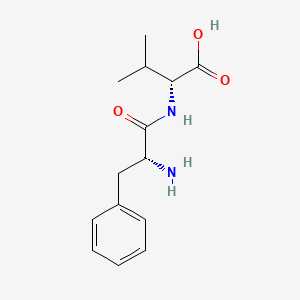

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
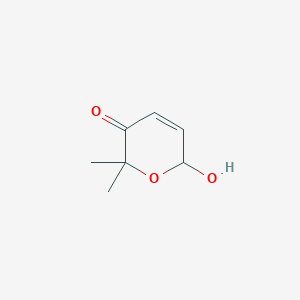
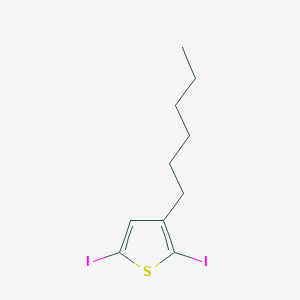
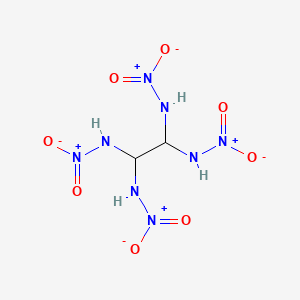
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

